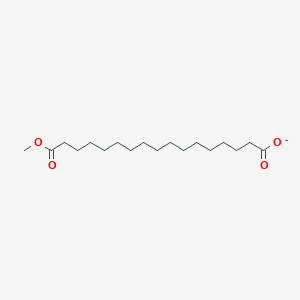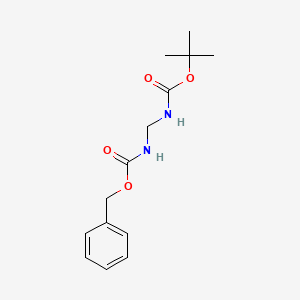
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is an organic compound known for its unique chemical structure and properties. This compound features two 4-dimethylaminophenyl groups attached to a central carbon atom, which is also bonded to a trifluoromethyl group and a hydroxyl group. The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, making this compound interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron transfer reactions, while the dimethylaminophenyl groups provide steric hindrance and electronic effects that influence its reactivity. These properties make it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(4-dimethylaminophenyl)ethylene: Similar structure but lacks the trifluoromethyl group.
1,1-Bis(4-dimethylaminophenyl)propene: Similar structure with a propene group instead of trifluoroethanol.
1,1-Bis(4-dimethylaminophenyl)-1-(4-methylphenyl)-2,2,2-trifluoroethane: Similar structure with an additional methylphenyl group.
Uniqueness
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific steric configurations .
Propriétés
IUPAC Name |
1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O/c1-22(2)15-9-5-13(6-10-15)17(24,18(19,20)21)14-7-11-16(12-8-14)23(3)4/h5-12,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPSNVUXLZRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697799 | |
| Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-47-5 | |
| Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid](/img/structure/B3281101.png)



![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)
![6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione](/img/structure/B3281135.png)




![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)


